molecular formula C9H21S3Si B102112 Silane, tris[(1-methylethyl)thio]- CAS No. 17891-55-3

Silane, tris[(1-methylethyl)thio]-

Cat. No. B102112
CAS RN: 17891-55-3
M. Wt: 253.6 g/mol
InChI Key: JSNFPRDBBIFLRM-UHFFFAOYSA-N
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Description

Silane, tris[(1-methylethyl)thio]- is a chemical compound with the CAS Number: 17891-55-3 . It has a molecular weight of 254.56 . The IUPAC name for this compound is tris(isopropylsulfanyl)silane .


Molecular Structure Analysis

The InChI code for Silane, tris[(1-methylethyl)thio]- is 1S/C9H22S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

Silane, tris[(1-methylethyl)thio]- has a storage temperature of 28 C .

Scientific Research Applications

Use in Prosthetic and Restorative Dentistry

Silanes have been emphasized for their use in prosthetic and restorative dentistry . They can improve the adhesion between the inorganic filler particles and the organic resin matrix, enhancing the overall performance of dental composites.

Role in Polymer Composites and Coatings

Silane coupling agents, including tri(isopropylthio)silane, have been used to modify polymer composites and coatings . They can enhance the interfacial adhesive strength, making these materials more valuable for multi-materialization.

Application in Low-Temperature Epitaxy

High-order silane precursors, including tri(isopropylthio)silane, are candidates for the low-temperature epitaxy process due to the low energy of Si–Si bond . This process is key for the future manufacture of semiconductor devices, such as gate-all-around (GAA) field-effect transistors (FETs) or 3D-stacked devices .

Use in Synthesis of Nanoparticles

Silane coupling agents are used in the synthesis of nanoparticles . They provide a simple way to introduce functional groups onto the surfaces of particles, which can improve the adhesion of the inorganic/polymer interface.

Role in Drug Delivery Systems

Studies have shown that tri(isopropylthio)silane exhibits low toxicity towards various cell lines and is biocompatible. This makes it a potential candidate for use in drug delivery systems.

Application in Moisture Curable Solvent Free Silane Terminated Polyurethanes

Tri(isopropylthio)silane has been used in the synthesis of moisture curable solvent free silane terminated polyurethanes . These materials have excellent elastomeric performance and have been used in a wide range of applications.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for Silane, tris[(1-methylethyl)thio]- .

properties

InChI

InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNFPRDBBIFLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S[Si](SC(C)C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21S3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, tris[(1-methylethyl)thio]-

CAS RN

17891-55-3
Record name Tris(isopropylthio)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: The research paper discusses the reducing capabilities of tris(methylthio)silane and tris(isopropylthio)silane. Can we extrapolate these findings to predict the behavior of Silane, tris[(1-methylethyl)thio]-?

A1: Yes, we can draw parallels between the compounds. Silane, tris[(1-methylethyl)thio]-, also known as tris(isopropylthio)silane, is directly analyzed in the study []. The research highlights that this compound, alongside tris(methylthio)silane, exhibits efficacy in reducing various organic substrates through free radical mechanisms []. This suggests that the presence of alkylthio groups linked to silicon plays a crucial role in facilitating these reduction reactions.

Q2: The research mentions measuring the bond dissociation energy of Si-H bonds in these silanes. How does this information contribute to understanding the reactivity of Silane, tris[(1-methylethyl)thio]-?

A2: The bond dissociation energy provides valuable insights into a molecule's reactivity. In this study, the Si-H bond dissociation energy in Silane, tris[(1-methylethyl)thio]- was determined to be approximately 83 kcal/mol using photoacoustic calorimetry []. This value suggests that the Si-H bond in this molecule is relatively weak and can be readily cleaved, leading to the formation of reactive silyl radicals. This property explains the compound's effectiveness as a reducing agent and its ability to participate in hydrosilylation reactions with electron-rich alkenes [].

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